molecular formula H3NNiO4 B078866 Nickel(II) nitrate hexahydrate CAS No. 13478-00-7

Nickel(II) nitrate hexahydrate

Cat. No.: B078866
CAS No.: 13478-00-7
M. Wt: 139.722 g/mol
InChI Key: QASNEOURHDSRRG-UHFFFAOYSA-N
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Description

Nickel(II) nitrate hexahydrate is an inorganic compound with the chemical formula Ni(NO₃)₂·6H₂O. It appears as an emerald green, hygroscopic solid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and ethanol, and it is often utilized as a precursor to other nickel compounds and catalysts .

Mechanism of Action

Target of Action

Nickel nitrate hexahydrate primarily targets cellulose acetate polymers (CA) . It is used as an additive in the fabrication of these polymers to control their porosity . The compound also targets alumina in heterogeneous catalysis .

Mode of Action

Nickel nitrate hexahydrate interacts with its targets through a series of chemical reactions. In the fabrication of cellulose acetate polymers, the formation of Ni(NO3)2.6H2O aggregates in the polymer matrix during solidification and the strong interaction between Ni, nitrate, and water molecules result in the formation of well-defined pores on the surface of the CA matrix .

In heterogeneous catalysis, nickel nitrate hexahydrate is used to impregnate alumina . The resulting material undergoes pyrolysis to give forms of Raney nickel and Urushibara nickel .

Biochemical Pathways

Nickel nitrate hexahydrate is involved in the synthesis of other nickel salts and supported nickel catalysts . It plays a crucial role in the formation of Raney nickel and Urushibara nickel, which are important catalysts in various chemical reactions .

Result of Action

The primary result of nickel nitrate hexahydrate’s action is the formation of well-defined pores on the surface of cellulose acetate polymers . This enhances the properties of the polymers, making them suitable for various applications. In the field of catalysis, the compound aids in the production of effective catalysts like Raney nickel and Urushibara nickel .

Action Environment

Nickel nitrate hexahydrate is sensitive to heat or flame and can explode upon exposure . Therefore, the compound’s action, efficacy, and stability are significantly influenced by environmental factors such as temperature and exposure to other reactive substances .

Biochemical Analysis

Biochemical Properties

Nickel nitrate hexahydrate plays a role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been reported that nickel nitrate hexahydrate can form aggregates in a polymer matrix during solidification, resulting in the formation of well-defined pores on the surface of the matrix .

Cellular Effects

Nickel nitrate hexahydrate can have various effects on cells and cellular processes. It has been reported to cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects, may cause cancer by inhalation, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .

Molecular Mechanism

The molecular mechanism of action of nickel nitrate hexahydrate involves its interaction with various biomolecules. For instance, in the formation of aggregates in a polymer matrix, there is a strong interaction between nickel, nitrate, and water molecules .

Dosage Effects in Animal Models

The effects of nickel nitrate hexahydrate can vary with different dosages in animal models. It has been reported to be harmful if swallowed or inhaled . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) nitrate hexahydrate can be synthesized by reacting nickel oxide (NiO) with nitric acid (HNO₃) in the presence of water. The reaction is as follows: [ \text{NiO} + 2\text{HNO}_3 + 5\text{H}_2\text{O} \rightarrow \text{Ni(NO}_3\text{)}_2·6\text{H}_2\text{O} ] This reaction typically occurs at room temperature and results in the formation of nickel nitrate hexahydrate crystals .

Industrial Production Methods: In industrial settings, nickel nitrate hexahydrate is produced by dissolving nickel metal or nickel carbonate in nitric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) nitrate hexahydrate undergoes various chemical reactions, including:

    Oxidation: It acts as an oxidizing agent and can oxidize other substances.

    Reduction: It can be reduced to nickel metal or nickel oxide under specific conditions.

    Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Often involves reducing agents like hydrogen gas or carbon monoxide.

    Reduction: Typically requires high temperatures and reducing environments.

    Substitution: Involves ligands such as thiocyanate (SCN⁻) or pyridine (C₅H₅N).

Major Products Formed:

Scientific Research Applications

Nickel(II) nitrate hexahydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Nickel(II) nitrate hexahydrate can be compared with other nickel salts such as:

  • Nickel sulfate (NiSO₄)
  • Nickel chloride (NiCl₂)
  • Cobalt nitrate (Co(NO₃)₂)
  • Copper nitrate (Cu(NO₃)₂)

Uniqueness: this compound is unique due to its high solubility in water and ethanol, making it an excellent precursor for various nickel-based catalysts and compounds. Its hygroscopic nature also distinguishes it from other nickel salts .

Properties

CAS No.

13478-00-7

Molecular Formula

H3NNiO4

Molecular Weight

139.722 g/mol

IUPAC Name

nickel;nitric acid;hydrate

InChI

InChI=1S/HNO3.Ni.H2O/c2-1(3)4;;/h(H,2,3,4);;1H2

InChI Key

QASNEOURHDSRRG-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2]

Canonical SMILES

[N+](=O)(O)[O-].O.[Ni]

Color/Form

GREEN CRYSTALS

density

2.05 at 68 °F (USCG, 1999)

Key on ui other cas no.

13138-45-9
14216-75-2

physical_description

Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture.
Liquid

Pictograms

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard

Related CAS

13478-00-7 (hexahydrate)

solubility

3 G/100 ML HYDRAZINE AT 20 °C
7.5 WT% IN ETHYLENE GLYCOL AT 20 °C
48.5 WT% IN WATER AT 20 °C

Synonyms

nickel nitrate
nickel nitrate hexahydrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

With the object of obtaining active material particles comprising a plurality of metal oxide layers by using 3 or more reaction-deposition vessels connected in series and changing the composition and/or kind of metal salts in respective reaction-deposition stages, and as a specific example, a process for producing a composite oxide of a plurality of metal elements of 3-layer structure wherein the inner layer comprises nickel hydroxide containing manganese as solid solution, the layer of the outside thereof comprises nickel hydroxide containing aluminum as solid solution and the outermost layer (surface layer) comprises nickel hydroxide containing calcium as solid solution is described below. The production apparatus used was of the same structure as that shown in FIG. 4 comprising three reaction-deposition vessels 28, 29 and 30 connected in series, each having a volume of 5 l. First, a 2.2 mol/l aqueous nickel nitrate solution, 0.2 mol/l aqueous manganese nitrate solution and 4.8 mol/l aqueous ammonia solution were prepared. These solutions were simultaneously fed each at a rate of 0.5 ml/min into the reaction vessel 28 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring to effect rapid and uniform mixing, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable, the suspension in the vessel containing particles of nickel hydroxide containing manganese as solid solution grown to an average particle diameter of 12 μm was fed at an average rate of 2.0 ml/min into the reaction vessel 29. Simultaneously with the suspension, a 2.2 mol/l aqueous nickel nitrate solution and 0.2 mol/l aqueous aluminum nitrate solution were fed each at an average rate of 0.5 ml/min into the reaction vessel 29 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.5±0.2. After the conditions in the reaction vessel had become stable, the suspension in the vessel containing particles having an inner layer comprising nickel hydroxide containing manganese as solid solution and a surface layer comprising nickel hydroxide containing aluminum as solid solution, grown to an average particle diameter of 12.5 μm, was fed at an average rate of 3.5 ml/min into the reaction vessel 30. Simultaneously with the suspension, a 2.2 mol/l aqueous nickel nitrate solution and 0.2 mol/l aqueous calcium nitrate solution were fed each at an average rate of 0.5 ml/min into the reaction vessel 30 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable, the suspension in the reaction vessel was made to overflow from the upper part of the vessel to collect samples continually. The suspension thus obtained was centrifuged, the supernatant was replaced with deionized water, the resulting sediment was subjected to in-liquid classification to remove minute crystals of oxides comprising mainly Ni and containing Ca throughout the inside formed in the reaction vessel 30, and then washed with water and dried to obtain a powder with an average particle diameter of 12.7 μm.
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aluminum nitrate
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Synthesis routes and methods II

Procedure details

With the object of obtaining active material particles formed of a plurality of metal oxide layers by changing the kind of metal salts other than Ni salt in adjacent reaction-deposition stages, as a specific example, a process for producing oxides of a plurality of metal elements wherein the inner layer comprises nickel hydroxide containing manganese as solid solution and the surface layer comprises nickel hydroxide containing calcium as solid solution is described below. The reaction apparatus used was of the same structure as that shown in FIG. 2 comprising two reaction vessels 11 and 12 connected with each other, each having a volume of 5 l. First, a 2.2 mol/l aqueous nickel nitrate solution, 0.2 mol/l aqueous manganese nitrate solution and 4.8 mol/l aqueous ammonia solution were prepared. These solutions were simultaneously fed each at an average rate of 0.5 ml/min into the reaction vessel 11 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring to effect rapid and uniform mixing, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable, the suspension in the vessel containing particles of nickel hydroxide containing manganese as solid solution grown to an average particle diameter of 12 μm was fed at an average rate of 2.0 ml/min into the reaction vessel 12. Simultaneously with the suspension, a 2.2 mol/l aqueous nickel nitrate solution and 0.2 mol/l aqueous calcium nitrate solution were fed each at an average rate of 0.5 ml/l into the reaction vessel 12 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable the suspension in the vessel was made to overflow from the upper part of the reaction vessel to collect samples continually. The suspension thus obtained was centrifuged, the supernatant was replace with deionized water, the resulting sediment was subjected to in-liquid classification to remove minute crystals of oxides comprising mainly Ni and containing Ca throughout the inside formed in the reaction vessel 12, and then washed with water and dried to obtain a powder with an average particle diameter of 12.5 μm.
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Synthesis routes and methods III

Procedure details

A nickel nitrate solution was prepared by dissolving 0.67 grams nickel nitrate hexahydrate in 10 grams deionized water. This solution was then added to 3 grams calcined MCM-41 and mixed well. The liquid was evaporated from the mixture at 60° C. for 18 hours. The nickel loading was 4.4 wt.%.
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nickel nitrate hexahydrate
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0.67 g
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10 g
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Synthesis routes and methods IV

Procedure details

1.441 g of nickel nitrate hexahydrate was added to a Bunsen beaker, deionized water was added to dissolve the nickel nitrate hexahydrate, a resulting solution was transferred to a 45 mL volumetric flask and calibrated to yield a nickel nitrate solution;
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nickel nitrate hexahydrate
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nickel nitrate hexahydrate
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Synthesis routes and methods V

Procedure details

First, lithium nitrate, nickel formate, and nickel nitrate were prepared as the compounds of metal elements constituting the lithium nickel complex oxide as the cathode active material for a lithium secondary battery, lithium formate,. Then, 1.0 mol of lithium formate or lithium nitrate and 1.0 mol of nickel nitrate or nickel nitrate were precisely weighed, placed in a vessel, and after adding thereto 4,950 ml of water and 50 ml of nitric acid having a concentration of 60% and a specific gravity of 1.38 or 4,900 ml of water and 100 ml of hydrogen peroxide or 5,000 ml of water only, the mixture was stirred to dissolve the salts. The nitric acid or hydrogen peroxide is a material generating oxygen at the spray pyrolysis, that is, an oxygen-generating material.
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lithium formate
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lithium formate
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lithium nitrate
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Q & A

Q1: What is the molecular formula and weight of nickel nitrate hexahydrate?

A1: The molecular formula of nickel nitrate hexahydrate is Ni(NO3)2·6H2O. Its molecular weight is 290.79 g/mol.

Q2: How can I confirm the presence of Nickel nitrate hexahydrate in a sample?

A2: Several techniques can confirm the presence and purity of this compound:

  • X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample, confirming the presence of nickel nitrate hexahydrate based on its characteristic diffraction pattern. [, , , , , , , , , , , , ]
  • Fourier transform infrared spectroscopy (FTIR): This method helps identify functional groups and chemical bonds present in the sample. The FTIR spectrum of nickel nitrate hexahydrate displays characteristic peaks corresponding to the vibrations of Ni-O, N-O, and O-H bonds. [, , , , , , , ]
  • Energy-dispersive X-ray spectroscopy (EDX/EDAX): This technique determines the elemental composition of the sample, confirming the presence and relative proportions of nickel, nitrogen, and oxygen in the compound. [, , , ]

Q3: Is nickel nitrate hexahydrate thermally stable?

A3: Nickel nitrate hexahydrate undergoes thermal decomposition upon heating. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process, involving the loss of water molecules and the decomposition of nitrate ions, ultimately leading to the formation of nickel oxide (NiO). [, , , ]

Q4: How does the calcination temperature affect the properties of nickel oxide derived from nickel nitrate hexahydrate?

A4: Calcination temperature significantly influences the structural and optical properties of the resulting nickel oxide nanoparticles. Higher calcination temperatures generally lead to increased crystallite size, decreased strain within the crystal lattice, and alterations in the optical band gap energy. [, ]

Q5: How can nickel nitrate hexahydrate be used in thin film fabrication?

A5: Nickel nitrate hexahydrate is a suitable precursor for depositing nickel oxide thin films using techniques like spray pyrolysis. The precursor solution is sprayed onto heated substrates, leading to the decomposition of nickel nitrate hexahydrate and the formation of nickel oxide thin films. These films find applications in various fields, including electrochromic devices. [, ]

Q6: Can nickel nitrate hexahydrate be used as a catalyst itself, or is it a precursor for catalysts?

A6: Nickel nitrate hexahydrate usually serves as a precursor for preparing nickel-based catalysts. It is commonly used to introduce nickel into catalyst systems, often supported on materials like alumina, silica, or zeolites. The nickel nitrate hexahydrate is then transformed into active nickel species, typically metallic nickel or nickel oxides, during catalyst preparation or under reaction conditions. [, , , , ]

Q7: What types of reactions can nickel-based catalysts derived from nickel nitrate hexahydrate catalyze?

A7: Nickel-based catalysts derived from nickel nitrate hexahydrate find applications in various catalytic reactions, including:

  • Methane synthesis (methanation): These catalysts facilitate the conversion of carbon dioxide and hydrogen into methane, a valuable fuel and chemical feedstock. []
  • Hydrodenitrogenation (HDN): This process involves removing nitrogen from organic molecules, particularly in petroleum refining to meet environmental regulations and improve fuel quality. []
  • Biomass pyrolysis: Nickel-based catalysts can enhance the conversion of biomass into valuable products, such as bio-oils and syngas. []
  • Oxidation reactions: Nickel oxide, often derived from nickel nitrate hexahydrate, exhibits catalytic activity in various oxidation reactions, such as the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol. []

Q8: How does the choice of support material influence the performance of nickel-based catalysts derived from nickel nitrate hexahydrate?

A8: The support material plays a crucial role in determining the catalyst's activity, selectivity, and stability. Different support materials provide varying degrees of metal-support interaction, surface area, pore structure, and acidity, all of which affect the dispersion of active nickel species and their catalytic performance. [, , , ]

Q9: How does the calcination temperature affect the catalytic activity of nickel-based catalysts derived from nickel nitrate hexahydrate?

A9: Calcination temperature significantly impacts the catalyst's activity by influencing the interaction between the active metal (nickel) and the support material, the crystallite size of the active phase, and the removal of precursor residues. Optimizing the calcination temperature is crucial to achieve the desired catalyst properties and performance. []

Q10: Can nickel nitrate hexahydrate be used to synthesize nickel oxide nanoparticles?

A10: Yes, nickel nitrate hexahydrate is a common precursor for synthesizing nickel oxide (NiO) nanoparticles. Various methods, including sol-gel, precipitation, and combustion synthesis, utilize nickel nitrate hexahydrate as the source of nickel. [, , , , , , , , , , , ]

Q11: How does the choice of synthesis method influence the properties of the resulting nickel oxide nanoparticles?

A11: The synthesis method strongly dictates nanoparticle characteristics such as size, shape, crystallinity, and surface area. Each method offers varying degrees of control over reaction parameters, directly impacting nanoparticle properties. For instance, the sol-gel method can yield highly porous and uniform nanoparticles, while combustion synthesis often results in highly crystalline nanoparticles with controlled stoichiometry. [, , , , , , , , , , , ]

Q12: What are some applications of nickel oxide nanoparticles derived from nickel nitrate hexahydrate?

A12: Nickel oxide nanoparticles find applications in various fields due to their unique properties, including:

  • Gas sensing: NiO nanoparticles show promising gas-sensing properties for detecting gases like formaldehyde, making them suitable for environmental monitoring applications. []
  • Catalysts: NiO nanoparticles exhibit catalytic activity in various reactions, including oxidation, reduction, and organic reactions. [, ]
  • Electrochemical energy storage: NiO is a potential electrode material for supercapacitors and batteries due to its redox properties and high theoretical capacity. []
  • Antibacterial agents: Recent studies highlight the potential of NiO nanoparticles as antibacterial agents against various bacterial strains. []

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